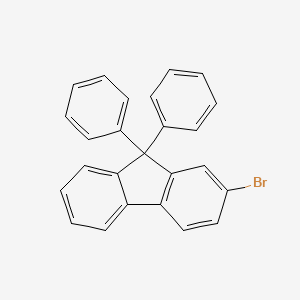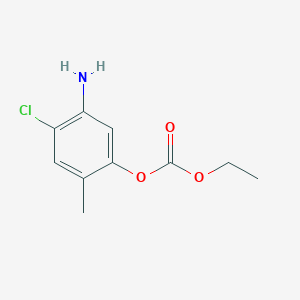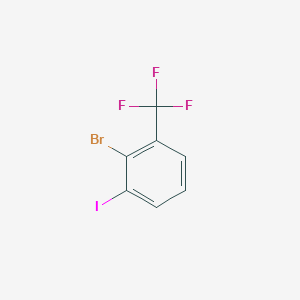
2-Bromo-1-iodo-3-(trifluoromethyl)benzene
概要
説明
“2-Bromo-1-iodo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” can be represented by the formula C7H3BrF3I .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” include its molecular weight, which is 350.902 Da .科学的研究の応用
Organic Synthesis
2-Bromo-1-iodo-3-(trifluoromethyl)benzene: is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. It is often used in Pd-catalyzed cross-coupling reactions , which are pivotal for forming carbon-carbon bonds . This compound serves as an electrophile that reacts with organometallic reagents to form biaryls, which are core structures in many pharmaceuticals and organic materials.
Pharmaceutical Research
In pharmaceutical research, this compound’s halogen atoms make it a versatile intermediate. It can be used to synthesize various aryl compounds , which are common motifs in drug molecules. The presence of both bromine and iodine atoms allows for selective reactions under different conditions, aiding in the development of new medicinal compounds .
Materials Science
The application of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in materials science includes the synthesis of organic semiconductors . Its ability to undergo electrophilic aromatic substitution makes it a precursor for materials with specific electronic properties, useful in creating components for organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Analysis
This compound is also used in chemical analysis as a standard in mass spectrometry. Due to its unique mass fragmentation pattern, it can serve as a reference compound to calibrate instruments or to identify unknown substances by comparing their mass spectra .
Environmental Science
In environmental science, 2-Bromo-1-iodo-3-(trifluoromethyl)benzene can be used to study the degradation of halogenated aromatics . These compounds are often persistent organic pollutants, and understanding their behavior in the environment is crucial for assessing their impact and developing remediation strategies .
Biochemistry
Lastly, in biochemistry, this compound can be utilized to investigate protein interactions . By attaching it to biomolecules, researchers can study the binding sites and interactions within proteins, which is fundamental for understanding biological processes and designing drugs .
作用機序
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Furthermore, broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .
将来の方向性
特性
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
CAS RN |
1049731-01-2 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
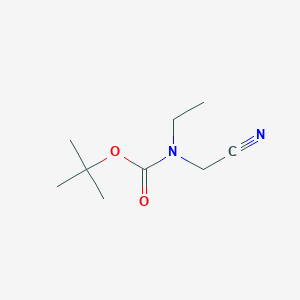
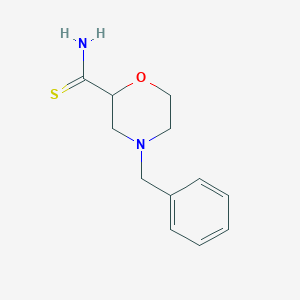
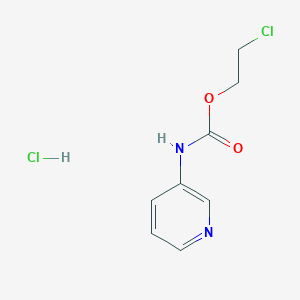
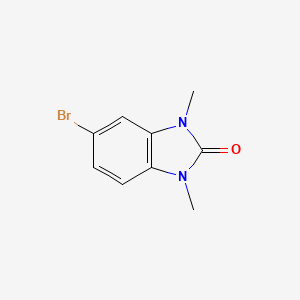
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
